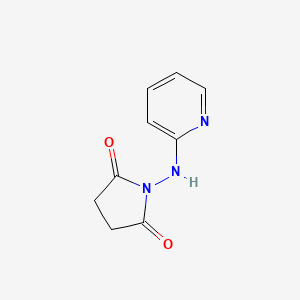

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione

Overview

Description

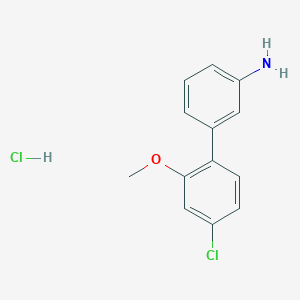

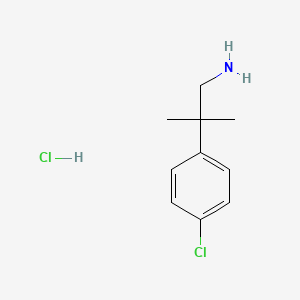

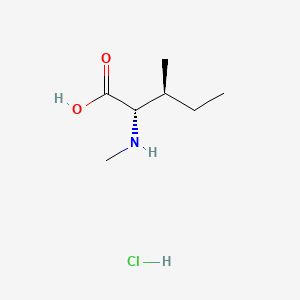

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a new Mannich base that has been synthesized and characterized . It has been investigated as a corrosion inhibitor on mild steel in 1.0 M HCl .

Synthesis Analysis

The compound was synthesized from 2-aminopyridine and succinimide . The synthesis of pyrrolidine-2,5-dione analogs does not require special conditions .Molecular Structure Analysis

The molecular structure of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was confirmed with both 1H and 13C NMR spectroscopic techniques .Chemical Reactions Analysis

The compound has been found to exhibit anticorrosion behavior on mild steel surfaces in hydrochloric acid solution . Impedance spectra validated the decrease in the double-layer capacitance (Cdl) and increase in the charge-transfer resistance (RCT) of the corrosion process due to the addition of the inhibitor .Physical And Chemical Properties Analysis

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is a white crystalline solid with a melting point of 180–182°C . The calculated values of thermodynamic parameters predict the adsorption of the molecules on the mild steel surface was physical adsorption .Scientific Research Applications

Corrosion Inhibition

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione derivatives have been investigated as corrosion inhibitors. Specifically, one study examined the Mannich base 1-((pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione (SAP) and its effectiveness in preventing corrosion on mild steel surfaces in hydrochloric acid solutions. This compound demonstrated high inhibition efficiency, with experimental and theoretical analyses supporting its use as a corrosion inhibitor (Jeeva, Boobalan, & Prabhu, 2017).

Supramolecular Aggregation

Another aspect of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione is its role in supramolecular aggregation. A study explored its crystal structure, revealing that the compound forms cooperative hydrogen-bonded networks of centrosymmetric dimers through N–H···N and C–H···O interactions, contributing to supramolecular aggregation (Tamilvendan, Prabhu, Fronczek, & Vembu, 2010).

Antioxidant Activity

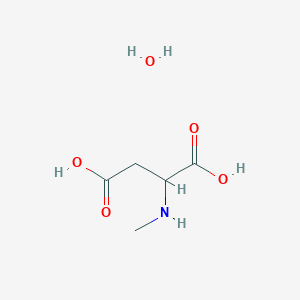

The antioxidant activity of derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione has also been a subject of research. One study focused on the Mannich base 1-[(Pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione (SFAP), analyzing its vibrational spectra and electronic structure to understand its antioxidant activity. The study utilized various theoretical calculations, including density functional theory, to explore the properties of SFAP (Boobalan et al., 2014).

Photophysical and Chemical Probe Studies

Another area of application is in the study of photophysical properties and chemical probes. For example, a compound closely related to 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione was synthesized and investigated for its UV/Vis and fluorescence characteristics, particularly in relation to metal ion detection (Balakrishna et al., 2018).

Antimicrobial Activity

Derivatives of 1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione have been explored for their antimicrobial properties. One such derivative, 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione, was synthesized and investigated for its antimicrobial activity, showing promising results against various bacteria (Chioma et al., 2018).

properties

IUPAC Name |

1-(pyridin-2-ylamino)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c13-8-4-5-9(14)12(8)11-7-3-1-2-6-10-7/h1-3,6H,4-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKYJBKAXOWXLNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)NC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-ylamino)pyrrolidine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Oxa-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1426036.png)

![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)

![4-{2-[(4-Methoxybenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426047.png)

![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)